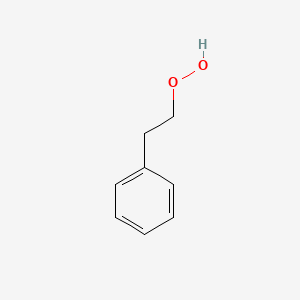
2-Phenylethylhydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethylhydroperoxide, also known as this compound, is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
2-Phenylethylhydroperoxide has been utilized in biochemical studies focusing on lipid peroxidation and oxidative stress. It serves as a model compound for investigating the mechanisms of hydroperoxide-induced cellular damage and the pathways involved in lipid metabolism.
Case Study: Lipid Peroxidation
Research indicates that lipid hydroperoxides, including this compound, play a crucial role in cell signaling and apoptosis. Studies have demonstrated that exposure to hydroperoxides can lead to increased reactive oxygen species (ROS) production, contributing to oxidative stress in cells .
Pharmacology
The compound has shown potential as a therapeutic agent due to its ability to modulate inflammatory responses. In murine models, treatment with this compound resulted in a significant reduction in inflammation markers, indicating its potential use in anti-inflammatory therapies.
Case Study: Inhibition of NF-kB
In a study involving acute lung injury models, administration of this compound led to decreased levels of malondialdehyde and reduced inflammatory cell infiltration, suggesting a protective role against oxidative damage .
Industrial Applications
In industrial chemistry, this compound is used as an intermediate in the synthesis of various organic compounds. It is particularly relevant in the production of fragrances and flavoring agents due to its aromatic properties.
Table 1: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Fragrance Production | Used as an intermediate for aromatic compounds |
| Polymerization | Acts as a radical initiator in polymer synthesis |
| Chemical Synthesis | Serves as a precursor for other organic compounds |
Analytical Techniques
The analysis of this compound can be performed using various spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods enable researchers to identify and quantify hydroperoxides effectively.
Table 2: Analytical Techniques for Hydroperoxides
| Technique | Application |
|---|---|
| GC-MS | Identification and quantification |
| NMR Spectroscopy | Structural elucidation |
| FT-IR Spectroscopy | Functional group analysis |
Eigenschaften
CAS-Nummer |
4794-16-5 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-hydroperoxyethylbenzene |
InChI |
InChI=1S/C8H10O2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
VZQOBPXGQJXYGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOO |
Kanonische SMILES |
C1=CC=C(C=C1)CCOO |
Key on ui other cas no. |
4794-16-5 |
Synonyme |
2-PEHP 2-phenylethylhydroperoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















